1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is an organic compound with a complex structure that includes an ethoxyphenyl group and a cyclopropylmethyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate. This intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethylamine under controlled conditions to yield the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The urea moiety can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major product is 1-(2-Ethoxyphenyl)-3-((1-(carboxymethyl)cyclopropyl)methyl)urea.
Reduction: The major product is 1-(2-Ethoxyphenyl)-3-((1-(aminomethyl)cyclopropyl)methyl)amine.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl ureas.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- 1-(2-Ethoxyphenyl)-3-((1-(methyl)cyclopropyl)methyl)urea
- 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)ethyl)urea
Uniqueness
1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the presence of both an ethoxyphenyl group and a cyclopropylmethyl urea moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be advantageous in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-12-6-4-3-5-11(12)16-13(18)15-9-14(10-17)7-8-14/h3-6,17H,2,7-10H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJDDJRPOWBAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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